Comparative Physicochemical Profiling: N-tert-Butyl vs. N-Cyclohexyl Phenoxyethylamine Derivatives
Computational physicochemical profiling of N-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-2-propanamine (target) compared with its closest commercially documented analog, N-[2-(2,4-dichlorophenoxy)ethyl]cyclohexanamine (CAS 356533-07-8, comparator). The target compound possesses an N-tert-butyl group, whereas the comparator bears an N-cyclohexyl substituent on the identical 2,4-dichlorophenoxyethyl scaffold .
| Evidence Dimension | Lipophilicity (calculated XLogP) |
|---|---|
| Target Compound Data | Not experimentally determined; computational prediction not available |
| Comparator Or Baseline | XLogP = 5.1 (N-[2-(2,4-dichlorophenoxy)ethyl]cyclohexanamine) |
| Quantified Difference | Target compound expected to exhibit lower lipophilicity than comparator due to reduced carbon count (C₁₂H₁₇Cl₂NO vs. C₁₄H₁₉Cl₂NO) and absence of the cyclohexyl ring system |
| Conditions | In silico computational prediction (XLogP method) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and tissue distribution; researchers must obtain actual experimental data for the target compound rather than extrapolating from structurally related analogs.
